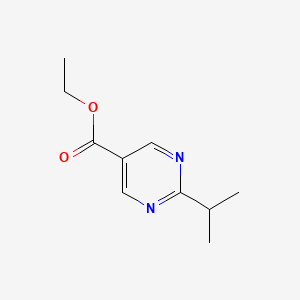

Ethyl 2-isopropylpyrimidine-5-carboxylate

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Research

The pyrimidine core is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. bldpharm.comchemsrc.com Its prevalence stems from several key features. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and various positions on the ring can be readily functionalized, allowing for the creation of diverse molecular architectures with a wide range of biological activities. bldpharm.comchemsrc.com

Researchers have successfully developed pyrimidine-based drugs for a multitude of therapeutic areas. These include anticancer agents, antimicrobials, antivirals, and anti-inflammatory drugs. bldpharm.commolaid.com The ability to modify the substituents on the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The structural versatility of the pyrimidine scaffold continues to make it a focal point for the design and synthesis of novel therapeutic agents. bldpharm.comchemsrc.com

Overview of Ester-Substituted Pyrimidine Derivatives

The introduction of an ester group, such as a carboxylate, onto the pyrimidine ring significantly influences the molecule's chemical reactivity and potential applications. Pyrimidine-5-carboxylic acid esters, in particular, are valuable intermediates in organic synthesis. chemicalbook.com The ester functionality can serve as a handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol.

These transformations open up avenues for the synthesis of a wide array of more complex molecules. For instance, the synthesis of various 2-substituted pyrimidine-5-carboxylic esters has been a subject of considerable research, as these compounds are precursors to a range of biologically active molecules. chemicalbook.com The development of efficient synthetic methods to access these ester-substituted pyrimidines is therefore a key area of investigation in organic chemistry.

Research Context of Ethyl 2-isopropylpyrimidine-5-carboxylate within Pyrimidine Chemistry

This compound, with the CAS number 954226-53-0, is a specific example of an ester-substituted pyrimidine derivative. Its structure features an ethyl ester group at the 5-position and an isopropyl group at the 2-position of the pyrimidine ring. While extensive, detailed research focusing solely on this specific molecule is not widely available in peer-reviewed literature, its significance can be understood by examining the synthetic methodologies and the general utility of its structural class.

A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, such as this compound, has been reported. This method involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. chemicalbook.com In the context of synthesizing this compound, this would likely involve the use of isobutyramidinium salt as the starting material. This synthetic strategy provides a direct route to pyrimidines that are unsubstituted at the 4- and 6-positions, which can be challenging to achieve through other methods. chemicalbook.com

The research context for this compound is primarily as a potential building block in the synthesis of more complex molecules. The isopropyl group at the 2-position and the ethyl ester at the 5-position are functionalities that can be further elaborated. For instance, the ester group can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening. The presence of the isopropyl group can influence the molecule's lipophilicity and steric profile, which are important factors for biological activity.

While specific biological activity data for this compound is not prominently documented in publicly accessible research, compounds with similar structural motifs, such as other 2-substituted pyrimidine esters, have been investigated for a range of therapeutic applications. Therefore, it is plausible that this compound could serve as a valuable intermediate for the discovery of new chemical entities with potential pharmacological value.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-11-9(7(2)3)12-6-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHVTFBSHNELEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647951 | |

| Record name | Ethyl 2-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954226-53-0 | |

| Record name | Ethyl 2-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Isopropylpyrimidine 5 Carboxylate

Historical Perspectives on Pyrimidine-5-carboxylate Synthesis

The synthesis of the pyrimidine (B1678525) core has been a subject of extensive study for over a century, with early efforts laying the groundwork for the development of a multitude of derivatives. The most iconic of these early methods is the Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891. wikipedia.org This one-pot, three-component condensation reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis, provided a direct route to dihydropyrimidinones. wikipedia.orgbiomedres.us While the classical Biginelli reaction yields dihydropyrimidines, its principles of combining a 1,3-dicarbonyl compound, an aldehyde, and an amidine-like component established a fundamental strategy for pyrimidine ring construction. biomedres.usnih.gov

Historically, the synthesis of pyrimidine-5-carboxylates often involved multi-step sequences. These early methods highlighted the challenges in controlling regioselectivity and achieving good yields, particularly for derivatives lacking substitution at the 4- and 6-positions. The development of more versatile and higher-yielding methods has been a continuous effort in organic synthesis.

Classical Synthetic Routes to Ethyl 2-isopropylpyrimidine-5-carboxylate

The classical approaches to synthesizing this compound primarily rely on well-established condensation and cyclization reactions. These methods involve the strategic combination of precursors that provide the necessary carbon and nitrogen atoms to construct the pyrimidine ring with the desired substitution pattern.

Condensation-Based Methodologies

Condensation reactions are fundamental to the synthesis of heterocyclic compounds, involving the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. In the context of this compound, a key condensation step involves the reaction of an amidine with a three-carbon synthon already bearing the carboxylate group.

A robust and direct method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of an amidinium salt with the sodium salt of a protected 3-oxopropanoate (B1240783) derivative. mdpi.com Specifically, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can be reacted with a variety of amidinium salts to yield the corresponding 2-substituted pyrimidine-5-carboxylic esters. mdpi.com While the original study does not explicitly detail the use of isobutyramidine hydrochloride, the general procedure is highly applicable for the synthesis of the target compound.

The synthesis would proceed via two main stages:

Formation of Isobutyramidine: Isobutyramidine can be prepared from isobutyronitrile (B166230) via the Pinner reaction. This involves treating the nitrile with an alcohol (such as ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding imino ether salt (Pinner salt), which is then reacted with ammonia (B1221849) to yield the amidine. rsc.orgtandfonline.com

Cyclocondensation: The prepared isobutyramidine hydrochloride is then condensed with a suitable C3 synthon, such as the sodium salt of ethyl 2-formyl-3-oxobutanoate or a protected equivalent, in a suitable solvent like dimethylformamide (DMF) to yield this compound.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |

| Isobutyramidine hydrochloride | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | DMF, 100 °C | Mthis compound | mdpi.com |

| Isobutyramidine | Ethyl 2-(ethoxymethylene)-3-oxobutanoate | Base (e.g., NaOEt), Ethanol (B145695) | This compound | Inferred from researchgate.net |

This table presents a generalized condensation approach based on established methodologies.

Cyclization Strategies for Pyrimidine Ring Formation

Cyclization strategies focus on forming the heterocyclic ring from an open-chain precursor that already contains most or all of the required atoms. For this compound, this would typically involve a [3+3] or a [5+1] atom fragment condensation.

A common strategy involves the reaction of an amidine with an α,β-unsaturated carbonyl compound. For the target molecule, isobutyramidine would be reacted with an appropriately substituted three-carbon electrophile, such as ethyl 2-formyl-3-oxobutanoate or its enol ether, ethyl 2-(ethoxymethylene)-3-oxobutanoate. researchgate.net The reaction proceeds through a sequence of Michael addition, followed by intramolecular cyclization and elimination of water to form the aromatic pyrimidine ring.

The general reaction scheme is as follows: Isobutyramidine reacts with ethyl 2-(ethoxymethylene)-3-oxobutanoate in the presence of a base, such as sodium ethoxide in ethanol. The amidine nitrogen attacks the β-carbon of the unsaturated ester, followed by cyclization and subsequent aromatization to yield the final product.

Modern and Sustainable Approaches in Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These include the use of catalysts and alternative energy sources like microwave irradiation to improve reaction outcomes.

Catalyst-Mediated Syntheses (e.g., Organocatalysis, Metal-Catalysis)

Both organocatalysis and metal-catalysis have emerged as powerful tools for the synthesis of pyrimidines, offering milder reaction conditions and improved yields.

Organocatalysis: Organocatalysts, which are small organic molecules, can be employed to promote pyrimidine synthesis. For instance, reactions can be catalyzed by Brønsted acids or bases. An organocatalytic approach to pyrimidine-5-carboxylates could involve the use of an organocatalyst to facilitate the condensation between the amidine and the C3 synthon, potentially in a more environmentally friendly solvent. tandfonline.com

Metal-Catalysis: Transition metal catalysts, such as those based on copper, palladium, or iron, have been shown to be effective in pyrimidine synthesis. mdpi.comrsc.orgnih.govmdpi.comcoopstfelicien.comelsevier.com A metal-catalyzed approach could involve the cross-coupling of a pre-functionalized pyrimidine or the direct catalytic cyclization of starting materials. For example, a copper-catalyzed reaction could facilitate the cyclization of ketones with nitriles to form substituted pyrimidines. mdpi.com While a specific protocol for this compound is not prominently documented, the general applicability of these methods suggests potential for development.

| Catalyst Type | Example Catalyst | General Reaction | Potential Advantage | Reference |

| Organocatalyst | Diarylprolinol silyl (B83357) ether | Aza-Michael addition | Enantioselectivity | rsc.org |

| Metal Catalyst | Iron(II) sulfate/Phenanthroline | Reaction of ketones/esters with amidines | Use of inexpensive and abundant metal | acs.org |

| Metal Catalyst | Copper(II) acetylacetonate | Reaction of β-dicarbonyls with cyanogen | One-pot procedure | rsc.org |

This table illustrates the potential application of modern catalytic methods to the synthesis of pyrimidine derivatives.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. researchgate.netnih.gov The synthesis of various pyrimidine derivatives has been successfully optimized using microwave irradiation. nih.govresearchgate.net

A potential microwave-assisted synthesis of this compound would involve the rapid heating of a mixture of isobutyramidine and a suitable C3 component, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, in a suitable solvent or under solvent-free conditions. The use of microwave heating can significantly reduce the reaction time from hours to minutes, making it an attractive method for rapid library synthesis and process optimization.

| Reactants | Energy Source | Typical Reaction Time | Key Advantage | Reference |

| Isobutyramidine, C3-synthon | Microwave Irradiation | 5-30 minutes | Rapid reaction rates, higher yields | Inferred from nih.govresearchgate.net |

| Isobutyramidine, C3-synthon | Conventional Heating | Several hours | Established methodology | mdpi.com |

This table provides a comparative overview of microwave-assisted versus conventional heating for the synthesis of pyrimidine derivatives.

Continuous Flow Chemistry Applications

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals and active pharmaceutical ingredients. rsc.org While a specific continuous flow synthesis for this compound has not been detailed in the available literature, the principles of continuous flow have been successfully applied to the synthesis of substituted pyrimidines, suggesting a strong potential for adaptation.

An iron-catalyzed [4+2] annulation of amidines with α,β-unsaturated ketoxime acetates has been demonstrated under both batch and continuous flow conditions, yielding 2,4,6-trisubstituted pyrimidines. researchgate.net This indicates that the core cyclization reaction involving an amidine is amenable to a flow-based process.

A hypothetical continuous flow setup for the synthesis of this compound could involve pumping streams of isobutyramidine and a suitable C3 synthon, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, through a heated reactor coil. The use of a solid-supported base or catalyst within a packed-bed reactor could facilitate the reaction and simplify purification. The benefits would include precise control over reaction temperature, residence time, and stoichiometry, leading to improved yield and purity while minimizing reaction volume and potential hazards. The rapid mixing and efficient heat transfer in microreactors are particularly advantageous for exothermic condensation reactions. rsc.org

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst: The condensation reaction to form the pyrimidine ring can be catalyzed by either an acid or a base. slideshare.net For the reaction of an amidine hydrochloride with a β-keto ester, a base is typically used to neutralize the hydrochloride and facilitate the condensation. Common bases include sodium ethoxide, sodium hydroxide (B78521), and potassium carbonate. The choice and concentration of the base can significantly impact the reaction rate and the formation of byproducts.

Solvent: The choice of solvent influences the solubility of the reactants and the reaction temperature. Alcohols such as ethanol are commonly used as they are compatible with alkoxide bases. nih.gov In some cases, solvent-free conditions using a catalyst like ammonium (B1175870) chloride have been shown to be effective and environmentally friendly for the synthesis of pyrimidine derivatives. mdpi.com

Temperature: The reaction temperature affects the rate of reaction. While some condensations proceed at room temperature, others may require heating or even microwave irradiation to drive the reaction to completion and reduce reaction times. researchgate.net Microwave-assisted synthesis, in particular, has been shown to accelerate the formation of pyrimidinones (B12756618) from β-bromo α,β-unsaturated carboxylic acids and amidines. researchgate.net

Reactant Stoichiometry: The molar ratio of the reactants, isobutyramidine and the three-carbon synthon, should be carefully controlled to ensure complete conversion and minimize the presence of unreacted starting materials in the final product.

The following table summarizes general findings on the optimization of pyrimidine synthesis that could be applied to enhance the yield of this compound.

Table 1: General Parameters for Optimization of Pyrimidine Synthesis

| Parameter | Condition | Expected Outcome | Citation |

|---|---|---|---|

| Catalyst | Strong bases (e.g., NaOH, KOH) | Higher yields in annulation-oxidation sequences | mdpi.com |

| Acid catalysts (e.g., TFA) | Effective for certain cycloadditions in water | mdpi.com | |

| Solvent | Ethanol | Common solvent for reactions with alkoxide bases | nih.gov |

| Solvent-free | Eco-friendly, can lead to high yields with appropriate catalyst | mdpi.com | |

| Temperature | Microwave irradiation | Significantly reduced reaction times and improved yields | researchgate.net |

| 60 °C | Optimal for certain choline (B1196258) hydroxide-catalyzed syntheses | mdpi.com | |

| Technique | Ultrasound irradiation | Improved yields in modified Pinner reactions | mdpi.com |

Considerations for Stereoselective Synthesis (if applicable to derivatives)

This compound itself is an achiral molecule and therefore does not require stereoselective synthesis. However, stereoselectivity becomes a critical consideration when planning the synthesis of its derivatives where one or more chiral centers may be introduced.

For instance, if the pyrimidine ring or its substituents are further modified to create stereocenters, stereoselective or stereospecific reactions would be necessary to control the three-dimensional arrangement of atoms in the resulting molecules. This is particularly relevant in medicinal chemistry, where different enantiomers or diastereomers of a drug candidate can exhibit vastly different biological activities.

Stereoselective reactions could be employed in several ways:

Asymmetric catalysis: A chiral catalyst could be used in a subsequent reaction involving the pyrimidine core to favor the formation of one enantiomer over the other.

Use of chiral auxiliaries: A chiral auxiliary could be attached to a derivative of this compound to direct a subsequent reaction to occur from a specific face of the molecule, after which the auxiliary is removed.

Enzymatic reactions: Biocatalysis using enzymes can offer high stereoselectivity in reactions such as reductions or hydrolyses of derivatives. wikipedia.org

A facile stereospecific synthetic method has been reported for α-anomeric 2'-deoxypyrimidine nucleosides, highlighting the importance and feasibility of controlling stereochemistry in pyrimidine-containing compounds. nih.gov Furthermore, regioselective reactions on the pyrimidine ring, for example, controlling nucleophilic substitution at the C4 position, have been demonstrated and are an important aspect of synthetic strategy. researchgate.net While not directly applicable to the synthesis of the parent compound, these principles are crucial for the development of potentially bioactive chiral derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of Ethyl 2-isopropylpyrimidine-5-carboxylate in solution. One-dimensional ¹H and ¹³C NMR provide initial information, but multidimensional techniques are required for unambiguous assignment of all signals and for probing spatial relationships.

Multidimensional NMR experiments are critical for assembling the molecular puzzle of this compound by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would reveal correlations between the methine proton and the methyl protons of the isopropyl group, as well as between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is essential for assigning the carbon signals of the isopropyl and ethyl groups, as well as the protonated carbons of the pyrimidine (B1678525) ring. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). sdsu.edu HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the isopropyl methine proton to the C2 carbon of the pyrimidine ring and from the pyrimidine ring protons (H4 and H6) to the ester carbonyl carbon. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond connectivity, NOESY identifies atoms that are close in space (up to ~5 Å), revealing through-space correlations. princeton.edu This can be used to confirm the conformation of the molecule, for example, by observing correlations between the protons of the isopropyl group and the H6 proton on the pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

|---|---|---|---|---|

| Pyrimidine-C2 | C | - | ~170 | - |

| Pyrimidine-C4 | CH | ~9.1 | ~158 | C2, C5, C6 |

| Pyrimidine-C5 | C | - | ~125 | - |

| Pyrimidine-C6 | CH | ~9.1 | ~158 | C2, C4, C5 |

| Isopropyl-CH | CH | ~3.3 (septet) | ~38 | C2, Isopropyl-CH₃ |

| Isopropyl-CH₃ | CH₃ | ~1.3 (doublet) | ~22 | C2, Isopropyl-CH |

| Carboxylate-C=O | C | - | ~164 | - |

| Ethyl-CH₂ | CH₂ | ~4.4 (quartet) | ~62 | Carboxylate-C=O, Ethyl-CH₃ |

| Ethyl-CH₃ | CH₃ | ~1.4 (triplet) | ~14 | Ethyl-CH₂, Carboxylate-C=O |

Investigating the NMR spectra of this compound in different solvents can provide insight into solute-solvent interactions. Changes in chemical shifts, particularly for the pyrimidine ring protons, can indicate specific interactions like hydrogen bonding with protic solvents. Furthermore, temperature-dependent NMR studies can reveal information about dynamic processes, such as the rotational barrier of the isopropyl group or conformational changes in the molecule. researchgate.net

Single Crystal X-ray Diffraction Analysis

While NMR provides the structure in solution, single-crystal X-ray diffraction (SCXRD) can determine the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique offers definitive information on bond lengths, bond angles, and the conformation of the molecule within a crystal lattice. mdpi.com

SCXRD analysis would reveal the preferred conformation of this compound in the solid state. Key conformational features include the torsion angles defining the orientation of the isopropyl group relative to the pyrimidine ring and the orientation of the ethyl carboxylate group. The analysis also describes how individual molecules pack together to form the crystal, identifying the unit cell parameters and the space group. For related heterocyclic compounds, crystal structures are often stabilized by a network of intermolecular forces. nih.govresearchgate.net

Table 2: Representative Crystallographic Data Parameters Note: This table presents typical parameters that would be obtained from a single-crystal X-ray diffraction study, using data from an analogous heterocyclic compound as a template. nih.gov

| Parameter | Example Value | Description |

|---|---|---|

| Chemical formula | C₁₀H₁₄N₂O₂ | Molecular formula of the compound. |

| Formula weight | 194.23 g/mol | Molar mass of the compound. |

| Crystal system | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space group | P2₁/c | The specific symmetry group of the crystal. |

| Unit cell dimensions | a, b, c (Å); α, β, γ (°) | The lengths and angles that define the unit cell. |

| Volume (V) | (ų) | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calculated) | (g/cm³) | The calculated density of the crystal. |

Crystal packing is governed by a variety of non-covalent intermolecular interactions. aamc.org For this compound, these could include:

Hydrogen Bonding: Weak C–H···N or C–H···O hydrogen bonds may exist between the C-H bonds of the alkyl groups or the pyrimidine ring and the nitrogen atoms of an adjacent ring or the ester oxygen. nih.gov

π-Stacking: The electron-deficient pyrimidine rings can engage in π-π stacking interactions with neighboring rings, contributing significantly to the stability of the crystal structure. mostwiedzy.pl The geometry of this stacking (e.g., face-to-face or offset) would be determined precisely.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes. sci-hub.st These two methods are complementary; vibrations that are strong in Raman may be weak in IR, and vice versa. sci-hub.st This analysis is used to confirm the presence of the key functional groups within this compound.

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption in the IR spectrum, typically around 1720-1740 cm⁻¹, is characteristic of the ester carbonyl group.

C-O Stretch: Bands corresponding to the C-O stretching of the ester group would be visible in the 1100-1300 cm⁻¹ region.

Pyrimidine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the aromatic pyrimidine ring.

C-H Stretches: Absorptions just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the isopropyl and ethyl groups, while those above 3000 cm⁻¹ correspond to the sp² C-H bonds on the pyrimidine ring.

Table 3: Characteristic Vibrational Frequencies for this compound Note: These are representative frequency ranges for the specified functional groups. jyoungpharm.orgspectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (sp²) | Pyrimidine Ring | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | Isopropyl, Ethyl | 2850 - 2980 | Medium-Strong |

| C=O Stretch | Ester | 1720 - 1740 | Strong |

| C=N, C=C Stretch | Pyrimidine Ring | 1400 - 1600 | Medium-Strong |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful analytical technique used for the precise mass determination of molecules, which in turn allows for the unequivocal confirmation of their elemental composition. nih.gov For this compound (C₁₀H₁₄N₂O₂), the theoretical exact mass can be calculated, providing a benchmark for experimental verification. In a typical HRMS experiment, the molecule is ionized, often forming a protonated molecule [M+H]⁺ in electrospray ionization (ESI) or a molecular ion M⁺• in electron ionization (EI). The high resolving power of the instrument allows the mass of this ion to be measured with very high accuracy (typically to within 5 ppm), distinguishing it from other ions of the same nominal mass but different elemental formulas.

Beyond precise mass determination, tandem mass spectrometry (MS/MS) experiments on the isolated precursor ion provide detailed structural information through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). lew.ro The resulting product ions reveal characteristic fragmentation pathways that are governed by the molecule's functional groups and structural motifs.

For this compound, the fragmentation is expected to be directed by the ester, isopropyl, and pyrimidine ring moieties. Key anticipated fragmentation pathways include:

Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester C-O bond can lead to the formation of a pyrimidinoyl cation.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement, common for ethyl esters, can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of an ethylene molecule. nih.gov

Loss of the isopropyl group (-C₃H₇): Cleavage of the C-C bond between the pyrimidine ring and the isopropyl group can result in a significant fragment ion.

Ring Fragmentation: The pyrimidine ring itself can undergo characteristic cleavages, although this often requires higher collision energies.

These fragmentation patterns allow for a detailed "fingerprinting" of the molecule, confirming the connectivity of its atoms.

Interactive Table 1: Proposed HRMS Fragmentation Data for this compound Below is a table of theoretically predicted major fragment ions for the [M+H]⁺ precursor of this compound.

| Proposed Fragment Structure | Elemental Formula | Calculated m/z | Fragmentation Pathway Description |

| [C₁₀H₁₅N₂O₂]⁺ | C₁₀H₁₅N₂O₂ | 195.1128 | Protonated molecular ion [M+H]⁺ |

| [C₈H₉N₂O₂]⁺ | C₈H₉N₂O₂ | 165.0659 | Loss of ethylene (C₂H₄) via McLafferty rearrangement |

| [C₁₀H₁₃N₂O]⁺ | C₁₀H₁₃N₂O | 177.1022 | Loss of H₂O (often seen in ESI) |

| [C₇H₈N₂O]⁺ | C₇H₈N₂O | 136.0631 | Loss of isopropyl radical followed by loss of CO |

| [C₇H₉N₂]⁺ | C₇H₉N₂ | 121.0760 | Loss of the entire ethyl carboxylate group |

Note: The m/z values are calculated for the monoisotopic masses of the most abundant isotopes.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral and therefore optically inactive; it does not produce a signal in chiroptical spectroscopy. However, if a chiral center is introduced into the molecule, for example through asymmetric synthesis or by derivatization with a chiral auxiliary, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) become essential tools for assigning the absolute configuration of the resulting enantiomers. researchgate.netnih.gov

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-visible range. aip.org The pyrimidine ring in the molecule acts as a chromophore. The electronic transitions of this chromophore are influenced by the chiral environment, giving rise to characteristic positive or negative signals known as Cotton effects. For a pair of enantiomers of a chiral derivative, the ECD spectra are perfect mirror images. The absolute configuration can be determined by comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R- or S-enantiomer). researchgate.net

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized IR radiation for vibrational transitions. wikipedia.org VCD provides stereochemical information about the entire molecule in its ground electronic state. It is particularly powerful because it is sensitive to the three-dimensional arrangement of all atoms, not just those near a chromophore. youtube.com The assignment of absolute configuration using VCD also relies on comparing the experimental spectrum with the computationally predicted spectrum for a known configuration. nih.gov A combined approach using both ECD and VCD often provides a highly reliable assignment of a molecule's absolute stereochemistry. researchgate.net

Interactive Table 2: Illustrative ECD Data for a Hypothetical Chiral Derivative This table illustrates the expected relationship between the ECD spectra of two enantiomers of a hypothetical chiral derivative of this compound.

| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] | (S)-Enantiomer Molar Ellipticity [θ] |

| 210 | +15,000 | -15,000 |

| 245 | -22,000 | +22,000 |

| 280 | +5,000 | -5,000 |

Note: The data in this table are hypothetical and serve only to illustrate the mirror-image relationship between the ECD spectra of enantiomers.

Computational and Theoretical Investigations of Ethyl 2 Isopropylpyrimidine 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of organic compounds. samipubco.com For pyrimidine (B1678525) derivatives, DFT methods have been successfully used to determine optimized structures and electronic properties. aip.orgekb.eg

Electronic Structure Analysis (e.g., HOMO-LUMO Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost empty orbital and can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. researchgate.net For various pyrimidine derivatives, this energy gap has been calculated to understand their reactivity. ekb.egresearchgate.net

HOMO: For Ethyl 2-isopropylpyrimidine-5-carboxylate, the HOMO would likely be localized on the electron-rich regions of the pyrimidine ring and the oxygen atoms of the carboxylate group, indicating these are the probable sites for electrophilic attack.

LUMO: The LUMO would be expected to be distributed over the pyrimidine ring, particularly the carbon and nitrogen atoms, suggesting these are the likely sites for nucleophilic attack.

The charge distribution within the molecule can be analyzed through methods like Mulliken population analysis. This provides insight into the net atomic charges on each atom, further helping to identify electrophilic and nucleophilic centers.

Below is an example of a data table that would be generated from such a study:

| Parameter | Calculated Value (eV) |

| HOMO Energy | (Value) |

| LUMO Energy | (Value) |

| HOMO-LUMO Energy Gap | (Value) |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net

The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these would likely be around the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the ester group.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These would likely be located around the hydrogen atoms.

Green: Regions of neutral potential.

MEP analysis has been effectively used to study the reactivity of various pyrimidine analogs. rsc.org

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic data, which can be compared with experimental results to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning the signals in experimental spectra. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Discrepancies between calculated and experimental shifts can often be explained by solvent effects.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed to aid in the assignment of experimental spectra. The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method.

An illustrative data table for predicted NMR shifts would look like this:

| Atom | Predicted Chemical Shift (ppm) |

| C1 | (Value) |

| H1 | (Value) |

| ... | ... |

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in this compound, such as those in the isopropyl and ethyl groups, allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers for interconversion between them. nih.gov

A Potential Energy Surface (PES) scan is performed by systematically changing a specific dihedral angle and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and transition states. The pyrimidine ring itself can also exhibit conformational flexibility. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.com This method is particularly useful for understanding how a molecule behaves in a solution and how it interacts with its environment.

Solvent Effects on Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules. rsc.org

By running simulations in different solvents, it is possible to observe:

Changes in the preferred conformation of the molecule.

The formation of hydrogen bonds between the solute and solvent.

For instance, in a polar solvent, conformations that expose polar groups to the solvent may be favored. The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are key parameters analyzed in MD simulations to assess the stability and flexibility of the molecule in solution. nih.gov

Ligand-Protein Interaction Modeling

Ligand-protein interaction modeling is a crucial computational tool in drug discovery to predict and analyze how a small molecule, such as this compound, might bind to a biological target, typically a protein. This knowledge is fundamental for understanding potential biological activity and for designing more potent and selective molecules.

Molecular docking is the most common technique used for this purpose. It involves predicting the preferred orientation and conformation of a ligand when bound to a receptor's binding site. The process generates a binding score, which estimates the binding affinity. For this compound, this would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to find its lowest energy conformation.

Identification and Preparation of a Protein Target: A protein relevant to a disease pathway would be selected. The choice of target could be guided by the known activities of similar pyrimidine-containing molecules, which have shown a wide range of pharmacological effects. nih.govmdpi.com

Docking Simulation: Using software like AutoDock or Schrödinger, the ligand would be placed into the binding site of the protein, and various conformational poses would be explored.

Scoring and Analysis: The resulting poses are "scored" based on a scoring function that calculates the binding energy. Lower binding energy generally indicates a more stable complex. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein, would be analyzed in detail.

For instance, computational studies on various pyrimidine analogs have successfully used molecular docking to identify potential biological targets and explain observed activities. conicet.gov.armdpi.comtandfonline.com Docking studies of pyrimidine derivatives into the active sites of enzymes like cyclooxygenase-2 (COX-2) or various kinases have provided insights into their anti-inflammatory or anticancer potentials. tandfonline.com A hypothetical docking study of this compound against a protein kinase could yield results similar to those shown in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Value | Unit |

|---|---|---|

| Binding Affinity | -8.5 | kcal/mol |

| Hydrogen Bonds | 2 | Count |

| Interacting Residues | LYS78, ASP184 | - |

This table is illustrative and based on typical results for similar compounds, not on experimental data for this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly methods based on quantum mechanics, is a powerful tool for investigating the mechanisms of chemical reactions. These studies can provide detailed insights into the transition states, intermediates, and energy barriers of a reaction, which are often difficult to determine experimentally.

For this compound, computational methods could be used to elucidate its synthesis mechanism or its reactivity in various chemical transformations. Density Functional Theory (DFT) is a common method for such investigations. researchgate.netresearchgate.net A typical study would involve:

Mapping the Reaction Pathway: The geometries of reactants, intermediates, transition states, and products are optimized.

Frequency Analysis: This is performed to confirm the nature of the stationary points. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Solvent Effects: The influence of a solvent on the reaction mechanism can be included using various computational models.

Studies on related pyrimidine systems have used DFT to understand reaction pathways and predict reactivity. For example, DFT has been used to study the electronic structure and spectroscopic parameters of tetrahydropyrimidine (B8763341) derivatives. researchgate.net Such calculations provide a deeper understanding of the molecule's chemical behavior.

In Silico Screening and Ligand-Based Drug Design Approaches

When the 3D structure of a biological target is unknown, ligand-based drug design methods are employed. These approaches rely on the knowledge of a set of molecules that are known to be active against the target. The fundamental principle is that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. To develop a QSAR model for a series of pyrimidine derivatives, one would:

Compile a dataset of pyrimidine analogs with their measured biological activities (e.g., IC50 values).

Calculate a variety of molecular descriptors for each compound. These can include physicochemical properties (like logP, molecular weight) and topological or 3D descriptors.

Use statistical methods to build a regression model that relates the descriptors to the activity. This model can then be used to predict the activity of new, unsynthesized compounds like this compound. 2D-QSAR models have been successfully developed for various classes of compounds, including tropinone derivatives. nih.gov

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. A pharmacophore model can be generated from a set of active molecules and then used as a 3D query to search large compound databases for new potential hits.

Virtual Screening: This is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gove3s-conferences.org If a pharmacophore model or a QSAR model has been developed based on active pyrimidine derivatives, it could be used to screen databases for compounds with similar properties, potentially identifying this compound or its analogs as candidates for a specific biological activity.

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical part of in silico studies. For instance, a computational analysis of isopropyl pyrimidine derivatives was performed to explore their ADMET properties and potential toxicity. doaj.org Such studies are vital in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

Table 2: Illustrative In Silico ADMET Predictions for a Pyrimidine Derivative

| Property | Predicted Value | Interpretation |

|---|---|---|

| Lipinski's Rule of 5 | 0 Violations | Good drug-likeness |

| Human Intestinal Absorption | High | Well absorbed |

| Blood-Brain Barrier Permeant | No | Low CNS side effects |

| CYP2D6 Inhibitor | No | Low drug-drug interaction risk |

This table is for illustrative purposes and does not represent specific data for this compound.

Reactivity and Mechanistic Studies of Ethyl 2 Isopropylpyrimidine 5 Carboxylate

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. bhu.ac.in This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. bhu.ac.inresearchgate.net Protonation or other electrophilic attacks typically occur at a ring nitrogen atom. wikipedia.org When C-substitution does occur, it is most favorable at the C-5 position, which is the least electron-deficient carbon in the pyrimidine nucleus. wikipedia.org

For Ethyl 2-isopropylpyrimidine-5-carboxylate, the reactivity in EAS reactions is influenced by the attached substituents. The 2-isopropyl group is weakly electron-donating, which slightly activates the ring. Conversely, the 5-ethyl carboxylate group is electron-withdrawing, further deactivating the ring towards electrophilic attack. Since electrophilic substitution is directed to the C-5 position, the presence of the ester group at this site makes direct EAS reactions like nitration or halogenation at this position unlikely without prior modification. However, if the ester group were not present, the 2-isopropyl group would direct incoming electrophiles to the 4, 6, and 5 positions.

Typical electrophilic substitution reactions observed for activated pyrimidine systems include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org Similarly, sulfonation involves the use of sulfur trioxide (SO₃) in the presence of sulfuric acid. masterorganicchemistry.com For these reactions to proceed on a molecule like this compound, harsh reaction conditions would likely be necessary, and the reaction would still be challenging due to the deactivating effect of the C-5 ester. researchgate.net

| Reaction | Typical Reagents | Active Electrophile | General Outcome |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Introduction of a nitro group (-NO₂) at the C-5 position. masterorganicchemistry.com |

| Halogenation | Cl₂ or Br₂ with a Lewis Acid (e.g., FeCl₃) | Cl⁺ or Br⁺ | Introduction of a halogen atom (e.g., -Cl, -Br) at the C-5 position. |

| Sulfonation | SO₃ / H₂SO₄ | HSO₃⁺ | Introduction of a sulfonic acid group (-SO₃H) at the C-5 position. masterorganicchemistry.com |

Nucleophilic Addition and Substitution Reactions

The π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, which are electron-deficient. wikipedia.org Nucleophilic substitution is a common reaction for pyrimidines, especially when a good leaving group is present at one of these positions. bhu.ac.innih.gov

In this compound, the C-2, C-4, and C-6 positions are potential sites for nucleophilic attack. While the parent molecule does not have an inherent leaving group (other than H⁻, which is extremely poor), derivatives with leaving groups like halogens at the C-4 or C-6 positions would be highly reactive towards nucleophiles. For instance, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that the chlorine atom at the C-4 position is readily displaced by various nucleophiles such as dimethylamine (B145610) and sodium phenoxide. rsc.org A similar reactivity pattern would be expected for a 4- or 6-chloro derivative of this compound.

The mechanism for these substitutions is typically a bimolecular addition-elimination (SₙAr) pathway. researchgate.net The nucleophile first adds to the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the ring nitrogens. nih.gov In a subsequent, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com In some cases, particularly with certain nucleophiles like sulfite, a concerted mechanism (cSₙAr) or a more complex addition-elimination-addition pathway has been proposed. nih.govresearchgate.net

| Substrate | Nucleophile | Typical Product | Reaction Type |

|---|---|---|---|

| Ethyl 4-chloro-2-isopropylpyrimidine-5-carboxylate | Ammonia (B1221849) (NH₃) | Ethyl 4-amino-2-isopropylpyrimidine-5-carboxylate | SₙAr |

| Ethyl 4-chloro-2-isopropylpyrimidine-5-carboxylate | Sodium Methoxide (NaOCH₃) | Ethyl 4-methoxy-2-isopropylpyrimidine-5-carboxylate | SₙAr |

| Ethyl 4-chloro-2-isopropylpyrimidine-5-carboxylate | Sodium Thiophenoxide (NaSPh) | Ethyl 4-(phenylthio)-2-isopropylpyrimidine-5-carboxylate | SₙAr |

Transformations of the Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The ethyl carboxylate group at the C-5 position is a versatile functional handle that can undergo a variety of transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-isopropylpyrimidine-5-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup. Acid-catalyzed hydrolysis is reversible and typically requires heating with aqueous acid. Studies on related pyrimidine esters have shown that hydrolysis can sometimes be accompanied by other reactions, such as decarboxylation, especially under harsh conditions. nih.gov

Transesterification: This reaction involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would yield Mthis compound. To drive the equilibrium towards the product, the alcohol reactant is often used in large excess or as the solvent.

Amidation: The direct conversion of the ester to an amide is also a key transformation. This can be achieved by heating the ester with an amine, sometimes at high temperatures and pressures. More commonly, the reaction is facilitated by catalysts. For example, iron(III) chloride has been shown to catalyze the direct amidation of esters, including pyrimidine carboxylates, under solvent-free conditions. nih.gov Alternatively, coupling agents like HBTU can be used to facilitate the reaction between the corresponding carboxylic acid (obtained from hydrolysis) and an amine. nih.gov

| Transformation | Typical Reagents | Product |

|---|---|---|

| Base-catalyzed Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | 2-isopropylpyrimidine-5-carboxylic acid |

| Acid-catalyzed Transesterification | Methanol (CH₃OH), H₂SO₄ (cat.), Heat | Mthis compound |

| Direct Amidation | Ammonia (NH₃), Heat/Catalyst | 2-isopropylpyrimidine-5-carboxamide |

Chemical Modifications and Reactions Involving the Isopropyl Group

The isopropyl group at the C-2 position is generally less reactive than the pyrimidine ring or the ester moiety. However, it can undergo certain chemical modifications, typically under more forceful conditions.

One potential reaction is free-radical halogenation at the tertiary carbon of the isopropyl group. This would require conditions that promote radical formation, such as exposure to N-bromosuccinimide (NBS) with a radical initiator like AIBN or UV light. This would lead to the formation of Ethyl 2-(2-bromo-2-propyl)pyrimidine-5-carboxylate.

Another possible transformation is oxidation. Strong oxidizing agents can potentially oxidize the isopropyl group. Depending on the conditions, this could lead to the formation of a tertiary alcohol, Ethyl 2-(2-hydroxy-2-propyl)pyrimidine-5-carboxylate, or, with more aggressive oxidation, cleavage of the C-C bonds. Oxidation of alkyl groups attached to pyrimidine rings to form carboxylic acids has been reported, though this typically requires a benzylic-like position, which is not present here. nih.gov

Oxidation and Reduction Chemistry

Oxidation: The pyrimidine ring itself can undergo oxidation. N-oxidation, using peracids like m-CPBA, can occur at one of the ring nitrogen atoms to form a pyrimidine N-oxide. wikipedia.orgrsc.org These N-oxides are useful intermediates as they can activate the pyrimidine ring towards both electrophilic and nucleophilic substitution. Oxidation can also occur on the alkyl substituents, as mentioned in the previous section. For instance, alkyl-substituted pyrimidines have been shown to undergo oxidation to form carboxylic acids or diols under various conditions.

Reduction: The pyrimidine ring can be reduced to its non-aromatic counterparts. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni) can reduce the ring to a tetrahydropyrimidine (B8763341) derivative. wikipedia.org Chemical reduction using metal hydrides like sodium borohydride (B1222165) (NaBH₄) is also a common method. rsc.orgnumberanalytics.com The reduction of pyrimidinones (B12756618) with NaBH₄ has been shown to yield dihydro- or tetrahydropyrimidinones, with the product distribution depending on the substituents and reaction conditions. rsc.org For this compound, reduction with NaBH₄ would likely reduce the C4=C5 and C6=N1 double bonds to yield a tetrahydropyrimidine derivative. It is important to note that NaBH₄ is a mild reducing agent and typically does not reduce esters, so the carboxylate group would likely remain intact under standard conditions. masterorganicchemistry.com

Kinetic and Thermodynamic Investigations of Key Reactions

The rates and equilibria of the reactions involving this compound are governed by thermodynamic and kinetic principles.

Kinetic Studies: Kinetic investigations of related pyrimidine systems provide insight into the probable mechanisms. For example, nucleophilic substitution reactions on chloropyrimidines have been shown to follow second-order kinetics, being first-order in both the pyrimidine substrate and the nucleophile. zenodo.org This is consistent with a bimolecular (SₙAr) rate-determining step. zenodo.org The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the electronic effects of other substituents on the ring. zenodo.orgnih.gov For instance, the hydrolysis of pyrimidine nucleosides has been studied kinetically, revealing that electron-donating groups can retard the reaction while electron-withdrawing groups can accelerate it, depending on the specific mechanism of attack. nih.gov

Thermodynamic Investigations: The thermodynamics of pyrimidine reactions determine the position of equilibrium and the feasibility of a transformation. The synthesis of pyrimidine derivatives, for example, has been analyzed thermodynamically using group contribution methods to calculate changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). researchgate.net Such studies show that many synthetic reactions are spontaneous (ΔG° < 0) and can be influenced by temperature. researchgate.net The basicity of the pyrimidine nitrogens (pKa ≈ 1.23 for the parent pyrimidine) is a key thermodynamic parameter, indicating they are much weaker bases than pyridine. bhu.ac.in This low basicity is a result of the inductive effect of the second nitrogen atom and influences the extent of protonation in acidic media, which in turn affects reactivity. bhu.ac.in Thermodynamic data for complex formation between pyrimidine bases and other molecules, such as amino acids, have also been determined, providing insight into non-covalent interactions. mdpi.com

| Parameter | Significance | General Observations for Pyrimidines |

|---|---|---|

| pKa | Measures basicity of ring nitrogens. | Low (e.g., 1.23 for pyrimidine), indicating weak basicity compared to pyridine. bhu.ac.in |

| Rate Law for SₙAr | Describes the dependence of reaction rate on reactant concentrations. | Typically second-order: Rate = k[Pyrimidine][Nucleophile]. zenodo.org |

| ΔG° (Gibbs Free Energy) | Determines the spontaneity of a reaction. | Calculable for synthetic routes to predict feasibility under different temperatures. researchgate.net |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Generally higher for electrophilic substitution and lower for nucleophilic substitution on the pyrimidine ring. |

Derivatization and Synthetic Modifications of Ethyl 2 Isopropylpyrimidine 5 Carboxylate

Functionalization of the Ester Group

The ethyl ester group at the 5-position of the pyrimidine (B1678525) ring is a versatile handle for a range of chemical transformations, including hydrolysis, amidation, hydrazide formation, and reduction.

Synthesis of Carboxylic Acids, Amides, and Hydrazides

Carboxylic Acid Formation:

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-isopropylpyrimidine-5-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic or acidic conditions. google.comgoogle.com Basic hydrolysis, often referred to as saponification, involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. google.com

Amide and Hydrazide Synthesis:

The resulting 2-isopropylpyrimidine-5-carboxylic acid is a key intermediate for the synthesis of various amide derivatives. google.com Patent literature has disclosed the use of 2-isopropylpyrimidine-5-carboxylic acid in the preparation of amide compounds, highlighting its utility in constructing more complex molecules. google.com The amidation can be accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride or by using peptide coupling reagents, and then reacting it with a primary or secondary amine. google.com A patent describes the coupling of 2-isopropylpyrimidine-5-carboxylic acid with an amine using 2-chloro-1-methyl-pyridin-1-ium iodide as a coupling agent in the presence of a base like N,N-diisopropylethylamine. justia.com

Direct conversion of the ethyl ester to amides is also a viable route, often achieved by heating the ester with an amine, sometimes in the presence of a catalyst. google.com

The synthesis of the corresponding carbohydrazide, 2-isopropylpyrimidine-5-carbohydrazide, can be achieved by reacting ethyl 2-isopropylpyrimidine-5-carboxylate with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂), typically in a solvent like ethanol (B145695) under reflux. This reaction proceeds via nucleophilic acyl substitution at the ester carbonyl.

Reduction to Corresponding Alcohols

The reduction of the ester group in this compound to the primary alcohol, (2-isopropylpyrimidin-5-yl)methanol, is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.

Detailed studies on the reduction of a closely related compound, ethyl 2-(methylthio)pyrimidine-5-carboxylate, using LiAlH₄ have been reported. google.comgoogle.com These studies provide valuable insight into the potential reactivity of the 2-isopropyl analogue. The research revealed that the reaction can yield not only the expected primary alcohol but also a significant amount of the corresponding 1,6-dihydropyrimidine derivative. google.comgoogle.com The formation of the dihydropyrimidine (B8664642) results from the reduction of the pyrimidine ring itself, a competing reaction pathway. google.comgoogle.com The ratio of the desired alcohol to the dihydropyrimidine byproduct was found to be dependent on the reaction conditions, such as the solvent and reaction time. google.com

| Substrate (Analogue) | Reagent | Solvent | Time (h) | Product(s) | Yield (%) | Ref |

| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | LiAlH₄ | THF | 0.5 | (2-(Methylthio)pyrimidin-5-yl)methanol | 15 | google.com |

| Ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate | 63 | |||||

| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | LiAlH₄ | Ether | 0.5 | (2-(Methylthio)pyrimidin-5-yl)methanol | 10 | google.com |

| Ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate | 75 |

Table 1: Reduction of an analogous 2-substituted pyrimidine-5-carboxylate with LiAlH₄. google.com

Direct Functionalization of the Pyrimidine Nucleus

Modification of the pyrimidine ring itself offers another avenue for derivatization, although it can be more challenging due to the electron-deficient nature of the pyrimidine system.

Halogenation Reactions

Direct halogenation of the pyrimidine ring can provide key intermediates for further functionalization, such as cross-coupling reactions. Electrophilic halogenation of pyrimidines typically occurs at the C-5 position if it is unsubstituted. Given that the C-5 position in the title compound is occupied by the ester group, halogenation would be expected to occur at the C-4 or C-6 positions, which are ortho and para to the electron-withdrawing ester group and meta to the nitrogen atoms. However, the pyrimidine ring is generally deactivated towards electrophilic substitution.

No direct halogenation of this compound has been specifically reported in the surveyed literature. However, general methods for the halogenation of pyrimidine derivatives exist, often requiring specific reagents and conditions. For instance, bromination of pyrimidine nucleosides at the C-5 position has been achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). justia.com

Nitration and Sulfonation (if applicable)

The nitration and sulfonation of pyrimidine rings are generally difficult reactions due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. These reactions often require harsh conditions and can result in low yields. There is no specific information available in the scientific literature regarding the nitration or sulfonation of this compound.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions would typically be performed on a halogenated derivative of this compound. For instance, a bromo or iodo substituent introduced at the C-4 or C-6 position could serve as a handle for these transformations.

Suzuki Coupling: This reaction would involve the coupling of a halo-derivative of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Reaction: The Heck reaction would enable the introduction of an alkenyl group by coupling a halopyrimidine with an alkene under palladium catalysis.

Sonogashira Coupling: This reaction would allow for the formation of a C-C bond between a halopyrimidine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The ester functionality is generally stable under typical Sonogashira conditions.

Buchwald-Hartwig Amination: This reaction would be used to form a C-N bond by coupling a halopyrimidine with an amine in the presence of a palladium catalyst and a base. justia.com This is a widely used method for the synthesis of arylamines. justia.com

While these reactions are standard in modern organic synthesis, specific examples of their application to this compound or its halogenated derivatives are not detailed in the currently available literature. The successful application of these methods would depend on the successful synthesis of the required halopyrimidine precursor.

Modifications at the 2-Isopropyl Position

The 2-isopropyl group of this compound, while generally stable, can be subject to chemical modification, although this is less commonly explored compared to reactions involving the pyrimidine ring itself. One notable transformation is the skeletal editing of pyrimidines, which can lead to the formation of other heterocyclic systems.

Recent research has demonstrated that pyrimidines can be converted into pyrazoles through a formal carbon deletion. escholarship.orgescholarship.org This transformation involves the reaction of the pyrimidine with a triflylating agent followed by treatment with hydrazine. escholarship.org While this reaction has been shown to be effective for a range of substituted pyrimidines, steric hindrance at the C5 position can adversely affect the reaction yield. For instance, a pyrimidine bearing a C5-isopropyl group was found to undergo this ring contraction to the corresponding pyrazole (B372694) in a modest yield of 24%. escholarship.orgescholarship.org This suggests that while direct modification of the isopropyl group itself is challenging, the steric bulk of this group can influence the reactivity of the pyrimidine core in ring transformation reactions.

Further studies on related pyrrolo[2,3-d]pyrimidines have explored the impact of varying the size of the 5-alkyl substituent, including isopropyl groups, on biological activity. nih.gov This research underscores the importance of the substitution pattern at this position for modulating the properties of the resulting compounds.

Synthesis of Pyrimidine-Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of a variety of pyrimidine-fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. Common examples of such fused systems include pyrimido[4,5-d]pyrimidines and triazolopyrimidines.

The general strategy for constructing these fused rings often involves the use of a substituted pyrimidine with reactive functional groups that can undergo cyclization reactions. For instance, the synthesis of pyrimido[4,5-d]pyrimidines can be achieved starting from 6-aminouracil (B15529) derivatives. nih.gov A key step in this process is a hydrazine-induced cyclization to form the second pyrimidine ring. nih.gov By varying the substituents on the initial uracil (B121893) and utilizing different acylation and alkylation reagents, a diverse library of 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones can be generated. nih.gov

Similarly, triazolopyrimidines, specifically the nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, are often synthesized from 3-amino-1,2,4-triazole precursors. researchgate.netsemanticscholar.org These are typically condensed with 1,3-dicarbonyl compounds. semanticscholar.org The resulting 7-hydroxytriazolopyrimidine intermediates can be further functionalized, for example, by conversion to the 7-chloro derivative, which then allows for the introduction of various amines at this position. semanticscholar.org

While direct examples starting from this compound are not extensively documented in the provided search results, the methodologies described for related pyrimidine structures are applicable. The ester and the pyrimidine nitrogen atoms of this compound could be chemically manipulated to introduce the necessary functionalities for these cyclization reactions.

Design and Combinatorial Synthesis of this compound Analogue Libraries

The development of analogue libraries from a common scaffold is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). This compound, with its multiple points for diversification, is a suitable candidate for the generation of such libraries.

One powerful technique for library synthesis is polymer-assisted synthesis, which facilitates the purification of intermediates and final products. A strategy for the synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates has been developed using a solid support derived from Merrifield's resin. researchgate.net This multi-step procedure involves building the heterocyclic moiety on the solid support, followed by displacement with an amine to introduce diversity at the 2-position. researchgate.net

Furthermore, the concept of deconstruction-reconstruction offers an innovative approach to diversify pyrimidine-containing compounds. nih.gov This strategy involves converting the pyrimidine into a more reactive N-arylpyrimidinium salt, which can then be cleaved to a three-carbon iminoenamine building block. nih.gov This intermediate can subsequently be used in various heterocycle-forming reactions to generate a wide array of analogues that would be challenging to access through traditional methods. nih.gov This approach allows for the modification of the core heterocyclic structure itself, providing a powerful tool for SAR studies.

While specific combinatorial libraries based solely on this compound were not detailed in the search results, the principles of solid-phase synthesis and deconstruction-reconstruction strategies are highly applicable for creating diverse libraries of analogues from this scaffold.

Exploratory Biological and Pharmacological Investigations Focus on Mechanisms and Targets

General In Vitro Screening Methodologies

The initial exploration of a novel compound's biological potential typically involves a battery of in vitro screening assays. For pyrimidine (B1678525) derivatives, these screens are designed to assess a wide range of activities, from antimicrobial to anticancer effects.

Standard methodologies include:

Antimicrobial Activity Screening: The activity of pyrimidine derivatives has been evaluated against various bacterial and fungal strains. nih.govresearchgate.net Common methods include the broth dilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. niscpr.res.in For instance, certain pyrimidine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as pathogenic fungi like Aspergillus niger. nih.govresearchgate.net

Anticancer Activity Screening: A primary focus of pyrimidine derivative research is their potential as anticancer agents. mdpi.com In vitro cytotoxicity is commonly assessed using the MTT assay on various human tumor cell lines, representing different types of cancer like breast, lung, and colon cancer. nih.govmdpi.com This assay measures the metabolic activity of cells and thus their viability after exposure to the test compound.

Enzyme Inhibition Assays: Given that pyrimidines are known to interact with a wide array of enzymes, specific inhibition assays are a critical part of the screening process. These can range from assays for metabolic enzymes to kinases involved in cell signaling. researchgate.netnih.gov

Receptor Binding Assays: To determine if a compound interacts with specific cellular receptors, radioligand binding assays are frequently employed. These assays measure the affinity of a compound for a particular receptor by competing with a known radiolabeled ligand. nih.gov

A summary of in vitro screening results for some pyrimidine derivatives is presented in Table 1.

| Compound Type | Assay | Organism/Cell Line | Result | Reference |

|---|---|---|---|---|

| Bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol derivative | Antibacterial (MIC) | Bacillus subtilis | 62.5 µg/mL | nih.gov |

| Bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol derivative | Antibacterial (MIC) | Escherichia coli | 125 µg/mL | nih.gov |

| Pyrido[2,3-d]pyrimidine (B1209978) derivative | Anticancer (GI50) | Breast Cancer (T-47D) | 0.495 µM | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative | Anticancer (GI50) | Breast Cancer (MDA-MB-468) | 0.568 µM | nih.gov |

Target Identification and Engagement Studies for Pyrimidine Derivatives

Identifying the specific molecular targets of a compound is a pivotal step in understanding its mechanism of action. For pyrimidine derivatives, target identification studies have revealed interactions with a diverse range of proteins, primarily enzymes and receptors.

Pyrimidine derivatives have been extensively profiled for their ability to inhibit various enzymes, which are often implicated in disease pathogenesis.

Kinase Inhibition: A significant number of pyrimidine derivatives have been developed as kinase inhibitors. elsevierpure.comnih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. For example, pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit protein tyrosine kinases and serine/threonine kinases. elsevierpure.comnih.gov Some of these compounds have demonstrated potent inhibition of targets like PIM-1 kinase, which is involved in cell survival and proliferation. rsc.orgrsc.org The inhibitory activity is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Metabolic Enzyme Inhibition: Novel pyrimidine derivatives have been investigated for their inhibitory effects on various metabolic enzymes. researchgate.netnih.gov These include carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR), which are associated with conditions like glaucoma, Alzheimer's disease, and diabetes. researchgate.netnih.gov

Cyclooxygenase (COX) Inhibition: Certain pyrimidine derivatives have been identified as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov This selectivity is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 2 provides a summary of the enzyme inhibitory activities of various pyrimidine derivatives.